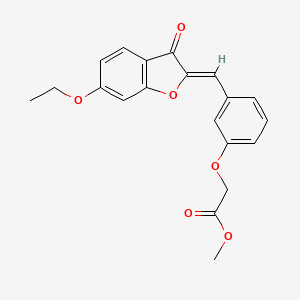

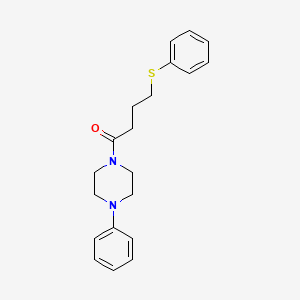

![molecular formula C23H24N4O2S B2961901 N-(4-ethylphenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251571-07-9](/img/structure/B2961901.png)

N-(4-ethylphenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides . This class of compounds has been studied for their potential as antimalarial agents . They have also been investigated for their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyridine derivatives involves the use of a conformational restriction strategy . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine, a core structure in the compound, consists of a triazole ring fused with a pyridine ring . The nitrogen atoms from the [1,2,4]triazolo[4,3-a]pyridine group are expected to form hydrogen bonds with proteins, contributing to its biological activity .Chemical Reactions Analysis

The nitrogen atoms from the [1,2,4]triazolo[4,3-a]pyridine group are expected to form hydrogen bonds with proteins, contributing to its biological activity . Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine, a core structure in the compound, have been reported. It has a molecular weight of 119.12 g/mol and a molecular formula of C6H5N3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antimicrobial and antifungal activities. For instance, novel sulfone derivatives with this structure demonstrated good antifungal activities and insecticidal activities against a range of pests, including Rhizoctonia solani and Helminthosporium maydis, suggesting their potential in agricultural applications as bioactive agents (Xu et al., 2017).

Herbicidal Activity

Certain derivatives have been found to possess herbicidal activity, indicating potential applications in weed management. Compounds synthesized by condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with aryl amines exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Insecticidal Agents

Sulfonamide-bearing thiazole derivatives incorporating [1,2,4]triazolo[4,3-a]pyridine and other heterocyclic moieties have been developed as potential insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showing significant toxic effects, which could be beneficial for pest control in agriculture (Soliman et al., 2020).

Anticancer and Radiosensitizing Properties

Research has also explored the anticancer and radiosensitizing potential of sulfonamide derivatives. A study synthesized novel series starting from specific sulfonamide compounds and tested them for in-vitro anticancer activity, revealing that several derivatives showed higher activity than doxorubicin against human tumor liver cell line HEPG-2. These findings suggest their use as potent anticancer agents with potential radiosensitizing effects, enhancing the effectiveness of radiation therapy (Ghorab et al., 2015).

Antimalarial Agents

A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and synthesized for antimalarial drug discovery. Selected compounds exhibited good in-vitro antimalarial activity against Plasmodium falciparum, highlighting their potential as a starting point for future antimalarial drug development (Karpina et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities . They have also been associated with anticancer activity by targeting VEGFR-2 kinase .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .

Biochemical Pathways

Related compounds have been shown to inhibit the vegfr-2 signaling pathway, which is critically involved in cancer angiogenesis . By blocking this pathway, these compounds can effectively suppress tumor growth .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the bioavailability of the compound.

Result of Action

Related compounds have shown cytotoxic activities against human cancer cell lines (mcf-7 and hepg2) and exhibited promising vegfr-2 inhibition .

Action Environment

It’s worth noting that the synthesis of related compounds has been achieved under eco-friendly conditions , suggesting that the environmental impact of producing these compounds is considered in their design.

Zukünftige Richtungen

The [1,2,4]triazolo[4,3-a]pyridine class of compounds, to which the compound belongs, shows promise in several areas of medicinal chemistry. They have potential as antimalarial agents , inhibitors of IDO1 in cancer immunotherapy , and have shown broad anti-proliferative activity against cancer cell lines in vitro . These compounds may serve as a starting point for future drug discovery programs .

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-4-19-11-13-21(14-12-19)27(16-20-9-6-5-8-17(20)2)30(28,29)22-10-7-15-26-18(3)24-25-23(22)26/h5-15H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPROLZJLIZXKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide](/img/structure/B2961822.png)

![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)

![N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2961830.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

![N'-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2961840.png)